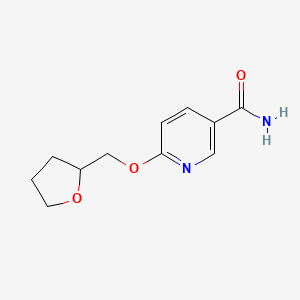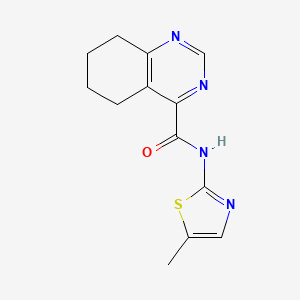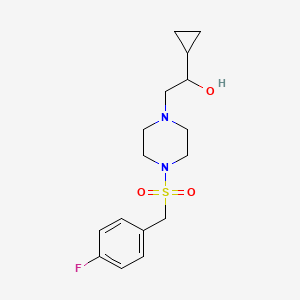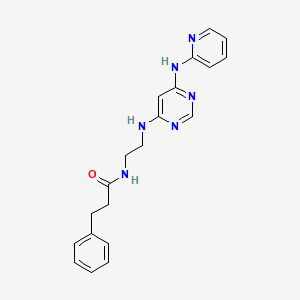
6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide consists of a nicotinamide core with a tetrahydrofuran-2-yl methoxy group attached at the 6-position. Tetrahydrofuran (THF) is a cyclic ether and is a versatile solvent due to its polar nature and wide liquid range .Applications De Recherche Scientifique
Antiprotozoal Activity
6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide derivatives have shown significant potential in antiprotozoal activity. Research has demonstrated the synthesis of specific compounds that exhibit inhibitory effects against Trypanosoma b.rhodesiense (T. b. r.) and P. falciparum (P. f.), with IC(50) values against T. b. r. of less than 10 nM. These compounds have also been effective in in vivo mouse models for T. b. r., indicating their potential for treating protozoal infections (Ismail et al., 2003).
Antineoplastic Activities
Studies on 6-substituted nicotinamides, which include derivatives of this compound, have shown moderate activity against certain types of cancer. Preliminary screenings against the transplanted Walker rat carcinoma and the mouse lymphoid leukaemia, L 1210, have reported moderate activity by some of these compounds (Ross, 1967).
Fluorescent Probes for Hypoxic Tumor Cells
A specific derivative, 7-[(5-nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one, has been developed as a highly selective and sensitive fluorescence probe for imaging the hypoxic status of tumor cells. This probe can detect nitroreductase in tumor cells, which is useful for understanding the hypoxic environment within tumors (Li et al., 2013).
Role in Biochemical Studies
Nicotinamide derivatives, including this compound, have been utilized in various biochemical studies. For example, they have been studied for their activity against pellagra and their metabolic pathways in mammals, insects, and bacteria (Ellinger et al., 1947).
Propriétés
IUPAC Name |
6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-11(14)8-3-4-10(13-6-8)16-7-9-2-1-5-15-9/h3-4,6,9H,1-2,5,7H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPFUWZOKCHFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2673999.png)

![N-{2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethyl}prop-2-enamide](/img/structure/B2674002.png)





![(1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one](/img/structure/B2674014.png)
![(E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2674015.png)
![2-[4-(Cyanomethoxy)phenyl]acetic acid](/img/structure/B2674016.png)


![1-Piperidin-1-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2674019.png)
